molecular formula C6H10N2O B1344633 (1-Ethyl-1H-imidazol-5-yl)methanol CAS No. 215872-62-1

(1-Ethyl-1H-imidazol-5-yl)methanol

Cat. No. B1344633
Key on ui cas rn: 215872-62-1
M. Wt: 126.16 g/mol
InChI Key: FRNCAMZAPFINSG-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

To 5.0M nitric acid (102 ml) was added sodium nitrite (314 mg), and 1-ethyl-5-hydroxymethyl-2-mercaptoimidazole (18.0 g) was added by portions to the mixture at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8) to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 1-ethyl-5-hydroxymethylimidazole (10.0 g) as brown crystals.
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.N([O-])=O.[Na+].[CH2:9]([N:11]1[C:15]([CH2:16][OH:17])=[CH:14][N:13]=[C:12]1S)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>O>[CH2:9]([N:11]1[C:15]([CH2:16][OH:17])=[CH:14][N:13]=[CH:12]1)[CH3:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
102 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
314 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
C(C)N1C(=NC=C1CO)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added by portions to the mixture at 0° C
CUSTOM
Type
CUSTOM
Details
to be at room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol was added to the mixture
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added methanol-ethyl acetate, and basic silica gel
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8)
CUSTOM
Type
CUSTOM
Details
to obtain solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from diisopropyl ether-ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C=NC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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